molecular formula C26H20N4S B14411518 N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline CAS No. 83388-69-6

N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline

Cat. No.: B14411518
CAS No.: 83388-69-6
M. Wt: 420.5 g/mol
InChI Key: IEBCMLNBZYDJSM-UHFFFAOYSA-N
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Description

N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is a heterocyclic compound that features a thiadiazole ring fused with phenylene groups and substituted with aniline moieties. This compound is part of the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:

    Temperature: Elevated temperatures are often required to facilitate the reaction.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalysts: Phosphorus oxychloride acts as a catalyst in this reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

Scientific Research Applications

N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline involves its interaction with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, thereby inhibiting their function. This binding is facilitated by the thiadiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules . The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2,5-dithiol
  • 2-Methyl-1,3,4-thiadiazole-5-thiol
  • 4,4’-[1,3,4-Thiadiazole-2,5-diyl]bisbenzenamine

Uniqueness

N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct chemical and biological properties. Unlike other thiadiazole derivatives, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for various applications .

Properties

CAS No.

83388-69-6

Molecular Formula

C26H20N4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]-N-phenylaniline

InChI

InChI=1S/C26H20N4S/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)25-29-30-26(31-25)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18,27-28H

InChI Key

IEBCMLNBZYDJSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4NC5=CC=CC=C5

Origin of Product

United States

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